molecular formula C23H20N2O2 B12535118 N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine CAS No. 820246-24-0

N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine

Cat. No.: B12535118
CAS No.: 820246-24-0
M. Wt: 356.4 g/mol
InChI Key: KQKFWXSMLZVEQF-UHFFFAOYSA-N
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Description

N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine is a diamine derivative featuring a central benzene ring substituted with an allyl group at the 4-position and benzoyl groups at the 1,2-diamine positions. The allyl group may confer unique reactivity, such as participation in cycloaddition or polymerization reactions, distinguishing it from other diamine derivatives.

Properties

CAS No.

820246-24-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzamido-4-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C23H20N2O2/c1-2-9-17-14-15-20(24-22(26)18-10-5-3-6-11-18)21(16-17)25-23(27)19-12-7-4-8-13-19/h2-8,10-16H,1,9H2,(H,24,26)(H,25,27)

InChI Key

KQKFWXSMLZVEQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine typically involves the reaction of 4-allylbenzene-1,2-diamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl groups can be reduced to form the corresponding alcohols.

    Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various acylated derivatives.

Scientific Research Applications

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to these targets, while the allyl group can undergo further chemical modifications. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine lies in its substituents:

  • Benzoyl groups : Electron-withdrawing, enhancing stability and influencing hydrogen-bonding capabilities.

Analogous Compounds :

Compound Name Substituents Key Structural Features Reference
N,N'-Bis(pyridylmethylene)ethane-1,2-diamine Pyridyl groups Forms Ir(III) coordination polymers
N,N'-Bis(2-hydroxylbenzyl)ethane-1,2-diamine Hydroxylbenzyl groups Exhibits antimicrobial activity
Ni(II)-dibenzylcyclohexane-1,2-diamine Dibenzyl groups on cyclohexane backbone Catalyzes enantioselective Michael additions
N,N'-Bis(nitrophenylmethylene)cyclohexane-1,2-diamine Nitrophenyl groups Enhanced antimicrobial potency

Key Differences :

  • The allyl group in the target compound offers reactivity distinct from nitro (electron-withdrawing) or hydroxyl (hydrogen-bonding) substituents in analogs.
  • Benzoyl groups provide greater hydrophobicity compared to pyridyl or hydroxylbenzyl substituents, affecting solubility and biological membrane interactions.

Challenges :

  • Allyl group incorporation may require protective strategies to prevent undesired reactions during benzoylation.
Physical and Chemical Properties
Property This compound N,N'-Bis(nitrophenylmethylene)cyclohexane-1,2-diamine N,N'-Bis(2-hydroxylbenzyl)ethane-1,2-diamine
Solubility Low (hydrophobic benzoyl groups) Moderate (polar nitro groups) High (hydroxyl groups)
Melting Point Not reported 180–185°C 160–165°C
Reactivity Allyl addition, benzoyl hydrolysis Nitro reduction, electrophilic substitution Hydrogen bonding, metal chelation

Key Observations :

  • The allyl group’s unsaturation may enable photochemical or thermal reactions absent in saturated analogs.
  • Benzoyl derivatives generally exhibit higher thermal stability than hydroxyl or nitro-substituted diamines .

Biological Activity

N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound belongs to the family of benzene-1,2-diamines, characterized by the presence of two benzoyl groups and an allyl substituent. This structure contributes to its diverse chemical reactivity and biological activity. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis, while the allyl group enhances its potential for further transformations.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against a range of pathogens. A notable example is 4-allylbenzene-1,2-diol, which demonstrated strong antibacterial activity against several plant pathogens with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . These findings suggest that this compound may exhibit comparable antimicrobial properties.

DNA Intercalation

Molecular docking studies on related compounds indicate that they can act as DNA intercalators. For example, symmetrical 1,2-phenylenediamine Schiff’s base derivatives have shown significant binding affinity to genomic DNA (G-DNA), suggesting that this compound might also possess similar intercalative properties . Such interactions could lead to potential applications in cancer therapy by disrupting DNA replication in rapidly dividing cells.

Case Studies and Research Findings

Study Findings Methodology
Study 1Demonstrated antimicrobial activity against Xanthomonas oryzaeIn vitro assays measuring MIC
Study 2Identified as a potential DNA intercalator with significant binding affinityMolecular docking and UV-visible spectroscopy
Study 3Explored synthetic pathways for derivatives with enhanced biological activityOrganic synthesis techniques and characterization methods

The mechanisms underlying the biological activities of this compound are still under investigation. However, the presence of functional groups such as amines and carbonyls suggests potential interactions with biomolecules that could disrupt cellular functions. For instance, the ability of related compounds to increase cell membrane permeability indicates a possible mechanism for their antimicrobial effects .

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound. Future studies should focus on:

  • In vivo Testing : Assessing the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure influence biological activity.
  • Mechanistic Studies : Understanding the specific interactions at the molecular level that contribute to its biological effects.

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